3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an ethoxyphenyl group attached to the amino group at the 3-position of the triazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 4-ethoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy group or the amino group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, alkylating agents, or acylating agents; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol
- 3-[(4-Methylphenyl)amino]-1,2,4-triazin-5-ol
- 3-[(4-Chlorophenyl)amino]-1,2,4-triazin-5-ol
Comparison: Compared to these similar compounds, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMVDRRCUISODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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